molecular formula C12H12N2O3 B1379145 Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate CAS No. 1233927-29-1

Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate

Cat. No.: B1379145
CAS No.: 1233927-29-1
M. Wt: 232.23 g/mol
InChI Key: ZBMNHCYFNHVYCG-UHFFFAOYSA-N
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Description

Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and an ethyl 2-oxoacetate moiety at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The compound is commercially available but listed as discontinued by suppliers like CymitQuimica, with pricing ranging from €571.00 (50 mg) to €1,577.00 (500 mg) .

Properties

IUPAC Name

ethyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)11(15)10-8(2)13-9-6-4-5-7-14(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMNHCYFNHVYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=C2N1C=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Imidazo[1,2-a]pyridine Core

The core structure of the target compound is typically synthesized via a multistep process involving cyclization reactions of suitably substituted pyridine derivatives with amino or related intermediates. A common approach involves the condensation of 2-aminopyridines with α-haloketones or related compounds under controlled conditions.

Representative Method:

  • Starting Material: 2-Aminopyridine derivatives.
  • Reagents: α-Haloketones such as chloroacetone or chloro-2-propanone.
  • Reaction Conditions:
    • Heating at approximately 90°C.
    • Solvent: Dichloromethane (DCM) or acetonitrile.
    • Additives: Sodium carbonate or potassium carbonate as bases.
  • Procedure:
    • Mix 2-aminopyridine with chloroacetone in the presence of a base.
    • Heat under reflux or in sealed tubes to facilitate cyclization.
    • The reaction is often protected from light to prevent side reactions.
  • Purification: Filtration of precipitates, washing with diethyl ether, and chromatography on silica gel.

This method yields a mixture of imidazo[1,2-a]pyridine derivatives, which can be separated by chromatography.

Functionalization at the 3-Position (Methylation and Halogenation)

The methyl group at the 2-position of the imidazo[1,2-a]pyridine core can be introduced via methylation of the nitrogen or carbon centers, often using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Key Steps:

  • Methylation:
    • Reagents: Methyl iodide or methyl bromide.
    • Conditions: In the presence of potassium carbonate or cesium carbonate.
    • Solvent: Acetonitrile or DMF.
    • Temperature: Room temperature to 60°C.
  • Halogenation at the 6- or 8-Position:
    • Reagents: N-Iodosuccinimide (NIS) for iodination, N-bromosuccinimide (NBS) for bromination.
    • Conditions: Room temperature, often in DCM or acetonitrile.
    • Reaction time: 10-16 hours, monitored by TLC.

These halogenation steps are crucial for subsequent cross-coupling reactions.

Formation of the 3-Yl Substituted Derivative

The methylimidazo[1,2-a]pyridine core is then selectively functionalized at the 3-position, often via nucleophilic substitution or coupling reactions:

  • Method: Nucleophilic aromatic substitution using halogenated intermediates.
  • Reagents: Organometallic reagents such as Grignard or organolithium compounds for introducing the 2-methylimidazo[1,2-a]pyridin-3-yl group.
  • Conditions:
    • Low temperature (-78°C) for lithiation.
    • Use of dry solvents like THF.
    • Quenching with electrophiles to attach the desired substituent.

Alternatively, the 3-position can be functionalized via Suzuki or Buchwald-Hartwig cross-coupling reactions using halogenated intermediates and suitable boronic acids or amines.

Esterification to Form the Oxoacetate

The final step involves esterification of the carboxylic acid precursor to form the ethyl ester:

  • Reagents: Ethyl alcohol with catalytic sulfuric acid or carbodiimide coupling agents.
  • Reaction Conditions:
    • Reflux in ethanol with a catalytic amount of acid.
    • Alternatively, use of ethyl chloroformate or ethyl iodide in the presence of base.
  • Purification:
    • Extraction with ethyl acetate.
    • Washing with water and brine.
    • Drying over sodium sulfate.
    • Purification by chromatography.

Data Summary Table

Step Reaction Type Reagents Solvent Conditions Yield Notes
1 Cyclization 2-Aminopyridine + chloroacetone DCM/Acetonitrile 90°C, 16 h ~70% Base: Na2CO3 or K2CO3
2 Methylation Methyl iodide Acetonitrile Room temp to 60°C ~80% Base: K2CO3
3 Halogenation NIS or NBS DCM/Acetonitrile Room temp, 10-16 h ~60% Monitored by TLC
4 Cross-coupling Organometallic or Suzuki reagents Dioxane/DMF 80-100°C, 16-48 h Varies Pd catalysts used
5 Esterification Ethanol + H2SO4 Ethanol Reflux >70% Purified by chromatography

Research Findings and Notes

  • Reaction Optimization: Studies indicate that temperature control and choice of solvent significantly influence yield and selectivity, especially during halogenation and cross-coupling steps.
  • Purification Techniques: Silica gel chromatography and recrystallization are standard for isolating pure intermediates.
  • Safety Considerations: Handling of methylating agents and halogenating reagents requires appropriate safety measures due to toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate exhibits several biological properties that make it a subject of interest in medicinal chemistry:

1. Anticancer Potential

  • Studies have indicated that compounds with imidazo[1,2-a]pyridine structures can inhibit various kinases involved in cancer progression. For instance, derivatives of this compound have shown effectiveness against c-KIT mutations associated with gastrointestinal stromal tumors (GIST) and other cancers .

2. Enzyme Inhibition

  • The compound's structure allows it to act as an inhibitor for specific enzymes, including histone deacetylases (HDACs). This inhibition can lead to altered gene expression profiles that are beneficial in cancer therapy and other diseases .

3. Antimicrobial Activity

  • Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Applications in Research

1. Pharmaceutical Development

  • The compound is being explored for its potential as a lead compound in drug discovery programs targeting cancer and other diseases linked to kinase activity. Its ability to interact with biological targets makes it a valuable candidate for further development.

2. Cell Culture Studies

  • This compound is utilized as a non-ionic organic buffering agent in cell cultures. It maintains pH stability within the range of 6 to 8.5, which is crucial for various biological assays .

Case Studies

Study Focus Findings
Study on c-KIT InhibitionInvestigated the efficacy of imidazo[1,2-a]pyridine derivativesDemonstrated significant inhibition of c-KIT mutations linked to GIST .
HDAC Inhibition ResearchEvaluated the effects of imidazo derivatives on histone deacetylase activityFound that these compounds can alter gene expression profiles beneficially for cancer treatment .
Antimicrobial TestingAssessed the antimicrobial properties of various imidazo compoundsIndicated potential effectiveness against certain bacterial strains.

Mechanism of Action

The mechanism of action of ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-oxoacetate group distinguishes it from simpler analogs like Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, which lacks the ketone functionality.
  • Substituent positioning significantly impacts biological activity. For example, the p-tolyl group in Ethyl 2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetate may improve lipophilicity and membrane permeability compared to the target compound .
  • The fused benzimidazole-pyrimidine system in compound 5r exhibits exceptional thermal stability (>300°C), likely due to extended π-conjugation and hydrogen bonding (NH-amino δ 7.57 ppm) .

Spectroscopic and Physicochemical Properties

  • Target Compound: Limited spectral data available. Contrastingly, compound 5r shows distinct $^1$H NMR signals (e.g., 5.93 ppm for C-H) and $^{13}$C NMR peaks at 153.97 ppm (carbonyl groups) .
  • Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate : Structural simplicity may correlate with lower complexity in spectral interpretation compared to the target compound .

Biological Activity

Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure and functional groups make it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound features a fused bicyclic structure with an imidazole ring fused to a pyridine ring. The chemical formula is C12H12N2O3C_{12}H_{12}N_{2}O_{3}, and it has a molecular weight of 232.24 g/mol. Its IUPAC name is ethyl 2-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetate, and its CAS number is 1233927-29-1.

This compound exhibits its biological activity primarily through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by forming stable complexes that block enzyme active sites. This can affect various metabolic pathways, including those involved in cell growth and apoptosis.
  • Signal Transduction Modulation : It can modulate signal transduction pathways that are critical for cellular responses to external stimuli.

Antimicrobial Properties

Research indicates that this compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines by disrupting cell cycle progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several imidazo[1,2-a]pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Anticancer Mechanism : In a study on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, highlighting its potential as a lead compound in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidineStructureKinase inhibition
Ethyl 2-{phenylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetateN/AAntimicrobial

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate?

The compound is typically synthesized via multi-step procedures involving cyclocondensation and functional group transformations. A common approach involves reacting substituted imidazo[1,2-a]pyridine precursors with ethyl oxalyl chloride under basic conditions. For example, analogous compounds (e.g., ethyl 2-(5-cyclopropyl-1-oxoindenyl)-2-oxoacetate) were prepared using General Procedure II, involving purification via flash chromatography (FC) to yield solids or oils, confirmed by IR and 1^1H NMR .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., methylimidazole protons at δ 2.4–2.6 ppm) and carbonyl carbons (δ 165–175 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and imidazole ring vibrations .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What are its primary applications in academic research?

This compound serves as:

  • A pharmaceutical intermediate for anticoagulants (e.g., Edoxaban analogs) .
  • A scaffold for CB2 receptor ligands in neurological studies, given structural similarities to tricyclic pyrazole carboxamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structure elucidation?

Contradictions (e.g., unexpected 1^1H NMR splitting or IR shifts) often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism) .
  • X-ray crystallography : Provides definitive solid-state conformation, as seen in related imidazo[1,2-a]pyridine derivatives (monoclinic P21/c, α = 102.38°) .
  • DFT calculations : Predicts optimized geometries and vibrational frequencies to cross-validate experimental data .

Q. What methodologies optimize reaction yields for derivatives with bulky substituents?

  • Microwave-assisted synthesis : Reduces reaction time for sterically hindered intermediates (e.g., cyclohexyl-substituted analogs) .
  • Catalytic systems : Pd/C or CuI can enhance coupling efficiency in cross-coupling reactions .
  • Purification via preparative HPLC : Resolves closely eluting impurities in polar derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Uses software (e.g., AutoDock) to simulate binding to receptors like CB2, guided by ligand efficiency metrics (LE > 0.3) .
  • QSAR models : Correlates substituent effects (e.g., logP, polar surface area) with activity, leveraging databases like Cambridge Structural Database (CSD) .
  • MD simulations : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies mitigate crystallization challenges for X-ray analysis?

  • Solvent screening : Tests polar/non-polar mixtures (e.g., DCM/hexane) to induce slow nucleation .
  • Seeding : Introduces microcrystals of analogous compounds (e.g., imidazo[1,2-a]pyrimidine hydrates) .
  • Hirshfeld surface analysis : Guides crystal engineering by mapping intermolecular interactions (e.g., C–H···O bonds) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate
Reactant of Route 2
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Ethyl 2-{2-methylimidazo[1,2-a]pyridin-3-yl}-2-oxoacetate

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